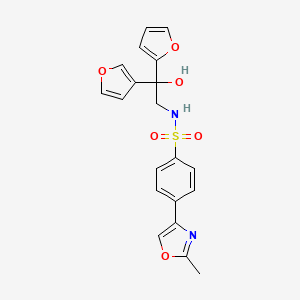
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including furan rings, a hydroxyethyl group, and a benzenesulfonamide moiety. This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₅S |
| Molecular Weight | 353.38 g/mol |
| CAS Number | 2034236-17-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The furan rings are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
- Enzyme Inhibition : The sulfonamide group is recognized for its ability to inhibit specific enzymes, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The compound may also interact with specific receptors, modulating signaling pathways involved in cellular responses.
Biological Activity Studies
Recent studies have reported on the biological activities of similar compounds, providing insights into the potential effects of this compound.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan-based compounds have shown promise as inhibitors of viral proteases, suggesting that the target compound may possess similar antiviral capabilities .
Anticancer Activity
Studies have demonstrated that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the target compound may enhance its efficacy against cancer cell lines .
Case Studies
- SARS-CoV-2 Inhibition : A study highlighted the effectiveness of a structurally related compound as a non-covalent inhibitor of SARS-CoV-2 protease with an IC50 value in the low micromolar range (10.76 μM), suggesting that the target compound could be evaluated for similar activity .
- Anticancer Efficacy : Another investigation into sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 20 μM .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-14-22-18(12-28-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-10-26-11-16)19-3-2-9-27-19/h2-12,21,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHLWIJSPPUPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













